2,5-Dichloro-8-methylquinazolin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,5-dichloro-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4-2-3-5(10)6-7(4)12-9(11)13-8(6)14/h2-3H,1H3,(H,12,13,14) |
InChI Key |
KQNVULDTSXZRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2,5 Dichloro 8 Methylquinazolin 4 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
For quinazolin-4-one derivatives, ¹H NMR spectroscopy reveals characteristic signals for the aromatic protons on the bicyclic ring system, as well as for any substituents. The chemical shifts and coupling patterns of these protons are highly dependent on their position and the electronic nature of neighboring groups. For instance, in 2,3-dimethylquinazolin-4(3H)-one, the aromatic protons appear in the range of δ 7.40-7.96 ppm. orientjchem.org The methyl groups at the 2- and 3-positions exhibit sharp singlet signals at δ 2.59 and δ 3.35 ppm, respectively. orientjchem.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon (C4) of the quinazolin-4-one ring is typically observed in the downfield region of the spectrum, often around δ 160-170 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents present. For example, in a series of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives, the C=O carbon was observed in the range of δ 170.23-171.11 ppm. orientjchem.org
Table 1: Representative ¹H and ¹³C NMR Data for Quinazolin-4-one Analogs
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 2,3-Dimethylquinazolin-4(3H)-one | ¹H | 7.96-7.94 (d, 1H, Ar-H), 7.77-7.73 (t, 1H, Ar-H), 7.46-7.42 (t, 1H, Ar-H), 7.42-7.40 (d, 1H, Ar-H), 3.35 (s, 3H, CH₃), 2.59 (s, 3H, CH₃-C=N) |
| 3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one | ¹H | 8.11-8.07 (d, 1H, Ar-H), 7.89-7.87 (d, 1H, Ar-H), 7.70-7.65 (m, 2H, Ar-H), 7.46-7.43 (d, 1H, Ar-H), 7.27-7.22 (d, 1H, Ar-H), 7.10-7.05 (m, 1H, Ar-H), 3.42 (s, 1H, SH), 2.33 (s, 3H, CH₃-C=N) |
| 3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one | ¹³C | 171.11 (C=O), 144.38, 141.09, 137.13, 134.27, 131.09, 130.88, 129.20, 128.11, 127.23, 125.73, 122.10, 117.04, 114.11, 25.23 |
Data sourced from a study on 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. orientjchem.org
Based on these analogs, for 2,5-dichloro-8-methylquinazolin-4-ol, one would expect to see distinct signals for the methyl group protons and the remaining aromatic protons, with their chemical shifts influenced by the presence of the two chloro substituents and the hydroxyl group.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It provides valuable information about the molecular formula and can also offer clues about the structure through the analysis of fragmentation patterns.
In the mass spectrum of a quinazolin-4-one derivative, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. For halogenated compounds like this compound, the isotopic pattern of the molecular ion peak would be characteristic of the presence of chlorine atoms (³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio). This isotopic signature is a definitive indicator of the number of chlorine atoms in the molecule.
For example, the mass spectrum of 5-chloro-8-hydroxyquinoline, a related heterocyclic compound, shows a prominent molecular ion peak at m/z 179, with a characteristic isotopic peak at m/z 181, confirming the presence of one chlorine atom. nih.gov Similarly, for 4,7-dichloro-6-nitroquinazoline, the molecular ion is observed with the expected isotopic pattern for two chlorine atoms. mdpi.com
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
|---|---|---|
| [M]⁺ | 229.9 | Calculated for C₉H₆Cl₂N₂O, showing the most abundant isotopes. |
| [M+2]⁺ | 231.9 | Expected due to the presence of one ³⁷Cl isotope. |
The fragmentation of quinazolin-4-ones often involves the loss of small molecules such as CO, N₂, or substituents from the ring system. Analysis of these fragment ions can provide further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
The IR spectrum of a quinazolin-4-one derivative is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by substituents on the quinazoline (B50416) ring. For instance, in a series of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives, the C=O stretch was reported around 1690 cm⁻¹. researchgate.net
Other characteristic absorptions include those for C=N stretching (around 1575-1620 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-H stretching of the aromatic and methyl groups (around 2800-3100 cm⁻¹). researchgate.net For this compound, the presence of the hydroxyl group would also give rise to a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Quinazolin-4-one Analogs
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (hydroxyl) | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (amide) | 1650-1700 |
| C=N Stretch | 1575-1620 |
| C=C Stretch (aromatic) | 1450-1600 |
These are general ranges and the exact positions can vary based on the specific molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Quinazoline Research
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λₘₐₓ) are characteristic of the chromophores present in the molecule.
Quinazoline derivatives typically exhibit two main absorption bands in their UV-Vis spectra. nih.gov A high-energy band is usually observed in the shorter wavelength region, while a lower-energy band appears at longer wavelengths. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the quinazoline ring and the solvent used for the measurement.
For a series of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives, UV-Vis spectra showed absorption maxima in the ranges of 214-250 nm and 263-300 nm. orientjchem.org The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions associated with the aromatic system and the heteroatoms.
Table 4: UV-Vis Absorption Data for a Representative Quinazolin-4-one Analog
| Compound | λₘₐₓ (nm) | log ε |
|---|---|---|
| A 2-methyl-3-substituted-quinazolin-4(3H)-one derivative | 214 | 4.108 |
| 250 | 4.936 |
Data presented for a representative compound from a study on 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. orientjchem.org
Computational and Theoretical Investigations of 2,5 Dichloro 8 Methylquinazolin 4 Ol
In Silico Pharmacokinetics and Drug-Likeness Predictions
Computational, or in silico, methods are integral to modern drug discovery, offering early insights into the potential pharmacokinetic profile and drug-likeness of novel chemical entities. These predictive models allow for the assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its general suitability as a drug candidate, before resource-intensive laboratory synthesis and testing are undertaken. For quinazolinone derivatives, a class of compounds with a wide range of biological activities, in silico tools are frequently employed to prioritize candidates for further development. nih.govrsc.org While specific experimental or predictive data for 2,5-Dichloro-8-methylquinazolin-4-ol is not extensively available in public databases, its likely pharmacokinetic and drug-likeness characteristics can be inferred from studies on structurally related quinazolin-4(3H)-ones.
In silico analyses of various substituted quinazolinones have been conducted to evaluate their potential as therapeutic agents. nih.govnih.gov These studies often involve the use of specialized software to calculate key physicochemical and pharmacokinetic parameters that are crucial for a compound's success as a drug.
Predicted ADME Properties of Representative Quinazolinone Derivatives
The following table illustrates the types of ADME predictions that are typically performed for quinazolinone derivatives, providing a general expectation for the behavior of compounds within this class.
| Parameter | Predicted Value/Classification | Implication |
| Blood-Brain Barrier (BBB) Penetration | Good | The compound is predicted to have the ability to cross the blood-brain barrier. nih.gov |
| Human Intestinal Absorption (HIA) | Well absorbed | The compound is likely to be readily absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for intestinal epithelial cell permeation. researchgate.net |
| Plasma Protein Binding (PPB) | Variable | The extent of binding to plasma proteins can influence the free fraction of the drug available for therapeutic action. |
| CYP450 Inhibition | Potential for inhibition | Quinazolinone derivatives may interact with cytochrome P450 enzymes, which could affect their metabolism and the metabolism of other drugs. |
| Hepatotoxicity | Low to Moderate Risk | Predictions can indicate the potential for liver toxicity. |
| Carcinogenicity | Generally predicted as non-carcinogenic | Most small molecule drug candidates are screened for potential carcinogenic properties. nih.gov |
| Mutagenicity | Generally predicted as non-mutagenic | In silico models can assess the likelihood of a compound causing genetic mutations. |
This table presents generalized predictions for the quinazolinone class based on available literature and should not be taken as specific data for this compound.
Drug-Likeness and Physicochemical Properties
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. Several rule-based filters are used to assess drug-likeness, with Lipinski's Rule of Five being one of the most common. These rules are based on the observation that most orally administered drugs have certain molecular properties that fall within a specific range.
Computational studies on quinazolinone derivatives often include the calculation of these properties to ensure they align with the characteristics of known drugs. nih.gov
Predicted Physicochemical Properties and Drug-Likeness of Representative Quinazolinone Derivatives
| Property | Typical Predicted Value Range | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | 250 - 500 | ≤ 500 |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 5.0 | ≤ 5 |
| Hydrogen Bond Donors | 1 - 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 - 6 | ≤ 10 |
| Molar Refractivity | 70 - 130 | 40 - 130 |
| Topological Polar Surface Area (TPSA) (Ų) | 50 - 90 | ≤ 140 |
| Number of Rotatable Bonds | 2 - 8 | ≤ 10 |
| Lipinski's Rule of Five Violations | 0 - 1 | ≤ 1 |
This table presents generalized predictions for the quinazolinone class based on available literature and should not be taken as specific data for this compound.
Based on the general characteristics of the quinazolinone scaffold, it is anticipated that this compound would exhibit a favorable in silico pharmacokinetic and drug-likeness profile, making it a viable candidate for further investigation as a potential therapeutic agent. However, it is crucial to note that these are theoretical predictions, and experimental validation would be necessary to confirm these properties.
Structure Activity Relationship Sar Studies of 2,5 Dichloro 8 Methylquinazolin 4 Ol and Its Derivatives
Impact of Dichloro Substitution at Positions 2 and 5 on Biological Activity Profiles
The presence and position of halogen substituents on the quinazoline (B50416) ring are critical determinants of a compound's biological activity. Halogens, particularly chlorine, are strong electron-withdrawing groups that can significantly alter the electronic environment of the molecule, influencing its binding affinity to biological targets, membrane permeability, and metabolic stability.
In the case of 2,5-Dichloro-8-methylquinazolin-4-ol, the chloro groups at positions 2 and 4 are pivotal. The substitution at position 2, in particular, has been a common strategy in the design of various biologically active quinazolinones. Research on related scaffolds, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, has shown that electron-withdrawing substitutions on the benzene (B151609) ring part of the quinazoline (Ring A) are associated with stronger biological activity. nih.govnih.gov This suggests that the chloro group at position 5 of this compound likely enhances its potency by modulating the electron density of the aromatic system.
Table 1: Influence of Halogen Substitution on Quinazolinone Activity
| Position of Substitution | Type of Halogen | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Ring A (e.g., Position 5) | Cl, Br, F | Electron-withdrawing groups enhance activity. | nih.gov |
| Position 4 of Phenyl Group | Cl | Increased anticancer activity against HCT116 and MCF-7 cell lines. | nih.gov |
| General | Halogens | Often associated with enhanced cytotoxic and antimicrobial properties. | nih.gov |
Influence of the Methyl Group at Position 8 on Receptor Interactions
Substituents on the benzene ring portion of the quinazoline core can significantly influence how the molecule fits into and interacts with a biological target. The methyl group at position 8 of this compound introduces a small, lipophilic (hydrophobic) feature.
The impact of such a group is highly dependent on the topology of the target's binding pocket. In some cases, small alkyl groups can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets in the receptor. For example, in the development of pyrazolo[1,5-a]quinazoline modulators for the GABA-A receptor, it was noted that bulky substituents at position 8 were not permitted, suggesting that this position is sensitive to steric hindrance. mdpi.com This implies that a small substituent like a methyl group might be well-tolerated or even beneficial, depending on the specific receptor.
Correlation of 4-Hydroxyl Group Modifications with Pharmacological Outcomes
The quinazolin-4-ol moiety exists in tautomeric equilibrium with its quinazolin-4-one form. The hydrogen on the nitrogen at position 3 can shift to the oxygen at position 4. This structural feature is crucial for biological activity, as the -OH group (in the "ol" form) or the N-H and C=O groups (in the "one" form) can act as hydrogen bond donors and acceptors.
Structure-activity relationship studies on 4(3H)-quinazolinone antibacterials have revealed the importance of this position. For instance, acetylation or methylation of the hydroxyl group often results in a loss of activity, suggesting that a hydrogen-bond donor is favored at this position for certain targets. acs.org This is further supported by findings that replacing the hydroxyl with a methoxy (B1213986) group (a hydrogen-bond acceptor) can sometimes restore activity, indicating that the specific nature of the hydrogen bonding interaction is key. acs.org
Table 2: Effect of Modifications at Position 4 on Quinazolinone Activity
| Modification | Resulting Group | Impact on Biological Activity | Rationale | Reference |
|---|---|---|---|---|
| Acetylation | -OCOCH₃ | Loss of activity | Suggests a hydrogen-bond donor is preferred over an acceptor. | acs.org |
| Methylation | -OCH₃ | Activity restored in some cases | Indicates a hydrogen-bond acceptor may be tolerated. | acs.org |
| Replacement | H | Reduced activity | Highlights the importance of the hydroxyl/oxo group for interaction. | mdpi.com |
Systematic Evaluation of Substituent Effects on the Quinazoline Core
The biological activity of a quinazolinone derivative is a composite of the effects of all its substituents. A systematic evaluation reveals that the quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets depending on the nature and position of its functional groups. mdpi.comnih.gov
SAR studies indicate that positions 2 and 3 are often the most significant for modulating pharmacological activities. mdpi.comresearchgate.net Substitutions at position 2 can influence the molecule's interaction with enzymes like kinases, while substitutions at position 3 are critical for activities ranging from antimicrobial to anticonvulsant. researchgate.netnih.gov
Pharmacophore Elucidation for Target-Specific Activities
Pharmacophore modeling helps to distill the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the quinazolinone class, several pharmacophore models have been developed for various activities, such as anti-inflammatory and anticancer effects. nih.gov
A general pharmacophore model for quinazolinone derivatives often includes:
Aromatic Rings: The fused benzene and pyrimidine (B1678525) rings typically engage in π–π stacking or hydrophobic interactions with the receptor. nih.gov
Hydrogen Bond Donors/Acceptors: The 4-oxo/hydroxyl group and the nitrogen atom at position 3 are critical hydrogen bonding sites. acs.orgrsc.org
Hydrophobic Features: Substituents such as the 8-methyl group provide hydrophobic anchor points that can enhance binding affinity. nih.gov
Electron-Withdrawing/Acceptor Groups: Halogen atoms, like the chloro groups at positions 2 and 5, can act as hydrogen bond acceptors or participate in halogen bonding, contributing to binding specificity and strength. nih.gov
For instance, in the context of anti-inflammatory activity via COX-2 inhibition, pharmacophore models have identified the quinazolinone ring as a central scaffold with specific sites for hydrogen bonding and hydrophobic interactions. nih.gov Similarly, for EGFR kinase inhibition in cancer therapy, the quinazoline core is a key feature, and its interaction is modulated by substitutions that affect its binding to the ATP pocket of the enzyme. nih.govnih.gov The specific arrangement of the dichloro, methyl, and hydroxyl groups in this compound would define its unique pharmacophoric profile, making it suitable for a particular set of biological targets.
Preclinical Pharmacological Activity of 2,5 Dichloro 8 Methylquinazolin 4 Ol and Selectively Substituted Quinazoline Analogues
In Vitro Antimicrobial Efficacy Studies
Quinazoline (B50416) and quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial properties. nih.gov Research has demonstrated that these compounds possess notable antibacterial and antifungal efficacy. nih.goveco-vector.com The structural diversity of quinazolinone derivatives allows for modifications that can enhance their antimicrobial potency. nih.gov
Antibacterial Activity Against Gram-Positive Bacterial Strains
Numerous studies have highlighted the potent activity of quinazolinone derivatives against Gram-positive bacteria. nih.gov These compounds have shown particular efficacy against clinically relevant strains such as Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antibacterial effect is influenced by the specific substituents on the quinazolinone core. For instance, certain derivatives have demonstrated significant activity against various S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. acs.org The enhanced permeability through the bacterial cell wall of Gram-positive organisms may contribute to their pronounced activity. nih.gov
The table below summarizes the minimum inhibitory concentrations (MICs) of selected quinazolinone analogues against representative Gram-positive bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Quinazolinone Analogue 4a | S. aureus | 4 | nih.gov |
| Quinazolinone Analogue 8a | S. aureus | 4 | nih.gov |
| Quinazolinone Derivative 5p | S. aureus | 4 | nih.gov |
| Quinazolinone Derivative 5p | B. subtilis | 8 | nih.gov |
| Quinazolinone Derivative 27 | S. aureus (all tested strains) | ≤0.5 | acs.org |
Antibacterial Activity Against Gram-Negative Bacterial Strains
The activity of quinazoline derivatives against Gram-negative bacteria can be more variable. While some studies report limited to no effect against species like Pseudomonas aeruginosa, others have synthesized derivatives with notable efficacy against strains such as Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov The nature of the substituents on the quinazoline ring plays a crucial role; for example, indole-substituted quinazolines have demonstrated inhibitory activity, particularly against Gram-negative bacteria. nih.gov Conversely, compounds with electron-withdrawing groups like chlorine were found to be less potent in some studies. nih.gov
The table below presents the MIC values of various quinazolinone analogues against common Gram-negative bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Quinazolinone Analogue 8a | S. typhimurium | 6.25 | nih.gov |
| Quinazolinone Analogue 8a | E. coli | 6.25 | nih.gov |
| Quinazolinone Derivative 5p | E. coli | 4-32 | nih.gov |
| Derivative VIIa | E. coli | 1.56 | nih.gov |
| Derivative VIIa | S. typhimurium | 3.125 | nih.gov |
| Derivative VIIa | P. aeruginosa | 25 | nih.gov |
Antifungal Activity Against Fungal Pathogens
In addition to antibacterial effects, quinazoline-based compounds have been recognized for their antifungal properties. nih.gov Various derivatives have been synthesized and evaluated against a range of fungal pathogens, including Candida albicans, Candida tropicalis, and Aspergillus niger. nih.govmdpi.com The antifungal efficacy is dependent on the specific chemical structure of the derivative. For instance, certain novel 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated potent in vitro activity against C. albicans and Aspergillus flavus. nih.gov Similarly, other synthesized quinazolinone compounds exhibited significant activity against several phytopathogenic fungi. mdpi.com
The table below details the MIC values for selected quinazolinone analogues against various fungal species.
| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Derivative VIIc | C. albicans | 0.78 | nih.gov |
| Derivative VIIc | A. flavus | 0.097 | nih.gov |
| Quinazolinone-Hydrazone 5a | C. albicans | 4 | mdpi.com |
| Quinazolinone-Hydrazone 5a | C. tropicals | 2 | mdpi.com |
| Quinazolinone-Hydrazone 5a | A. niger | 16 | mdpi.com |
Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase Inhibition, PBP Inhibition)
The antimicrobial mechanism of quinazolinone derivatives is believed to be multifaceted. A primary proposed mechanism involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication, supercoiling, and separation of chromosomal DNA. nih.govmdpi.com This mode of action is analogous to that of fluoroquinolone antibiotics. nih.gov Several studies have shown that quinazolinone derivatives can act as potent inhibitors of DNA gyrase, leading to cell death. nih.govmdpi.com Molecular docking studies have further supported the binding of these compounds to the active site of the E. coli DNA gyrase. mdpi.com
Another potential target for this class of compounds is penicillin-binding protein (PBP), specifically PBP2a in methicillin-resistant S. aureus (MRSA). An in silico screening of a large compound library for binding to the PBP2a active site led to the discovery of the 4(3H)-quinazolinone antibacterial scaffold, suggesting that inhibition of cell wall synthesis may be an additional mechanism of action. acs.org
In Vitro Anticancer and Cytotoxicity Investigations
Beyond their antimicrobial effects, quinazoline and quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry for their potent cytotoxic activities against various cancer cell lines. nih.gov
Activity Against Specific Cancer Cell Lines (e.g., HepG2, MCF-7, A549)
Research has demonstrated the cytotoxic potential of quinazolinone derivatives against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung adenocarcinoma (A549). nih.govvnu.edu.vnmdpi.com The specific substitutions on the quinazoline ring significantly influence the potency and selectivity of these compounds.
Activity Against HepG2 (Liver Cancer) Cells: Several novel synthesized quinazolinone derivatives have been evaluated for their cytotoxic effects on the HepG2 cell line. nih.govvnu.edu.vn In one study, a particular derivative demonstrated an inhibitory effect comparable to the standard drug doxorubicin. nih.gov
Activity Against MCF-7 (Breast Cancer) Cells: The MCF-7 breast cancer cell line has also been a target for evaluating the anticancer potential of quinazolinone analogues. nih.govvnu.edu.vn Studies have shown that certain derivatives can significantly inhibit the proliferation of these cells. For example, a monoorganotin compound containing a 3,5-dichloro substituted ring system exhibited strong cytotoxicity against MCF-7 cells. nih.gov
Activity Against A549 (Lung Cancer) Cells: The A549 human lung cancer cell line has been used to screen the cytotoxicity of various heterocyclic compounds, including those structurally related to quinazolines. nih.gov While direct data on 2,5-Dichloro-8-methylquinazolin-4-ol is limited, related structures have shown activity. For instance, certain metabolites isolated from marine soft corals demonstrated cytotoxicity against A549 cells, with IC₅₀ values indicating potent effects. mdpi.com
The table below summarizes the cytotoxic activity (IC₅₀ values) of selected quinazolinone analogues and related compounds against these cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| Quinazolinone Derivative 4 | HepG2 (Liver) | 53.29 ± 0.25 µM | nih.gov |
| Quinazolinone Derivative 8h | HepG2 (Liver) | 30.19 µg/mL | vnu.edu.vn |
| Compound C1 (dichloro-substituted) | MCF-7 (Breast) | 2.5 ± 0.50 µg/mL | nih.gov |
| Quinazolinone Derivative 4 | MCF-7 (Breast) | 72.22 ± 0.14 µM | nih.gov |
| Quinazolinone Derivative 8h | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |
| Lobocrassolide | A549 (Lung) | 2.99 µg/mL | mdpi.com |
| Sardisterol | A549 (Lung) | 27.3 µM | mdpi.com |
Mechanism of Action in Cancer Cells (e.g., Enzyme Inhibition, Apoptosis Induction)
Quinazoline and quinazolinone derivatives represent a versatile class of compounds extensively studied for their potent anticancer activities. mdpi.com Their mechanism of action in cancer cells is multifaceted, involving the modulation of key cellular processes such as enzyme activity, cell cycle progression, and programmed cell death (apoptosis). mdpi.comekb.eg
One of the primary mechanisms is the inhibition of various kinases crucial for cancer cell signaling. mdpi.com For instance, certain 4-anilinoquinazoline (B1210976) derivatives are potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, acting through competitive binding with ATP at the receptor's catalytic site. nih.gov Novel 3-methylquinazolinone derivatives have demonstrated significant inhibitory effects against wild-type EGFR (EGFRwt-TK), with one compound exhibiting an IC50 of 10 nM. mdpi.comekb.eg Other quinazoline analogues function by inhibiting enzymes like phosphatidylinositol-3-kinase (PI3K), topoisomerase, and poly(ADP-ribose) polymerase (PARP), which are all critical for cancer cell survival and proliferation. nih.govfrontiersin.org
Induction of apoptosis is another hallmark of the anticancer activity of quinazoline derivatives. frontiersin.orgnih.gov Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. For example, the novel compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) was found to induce apoptosis in colon cancer cells by activating caspase-9 and the executioner caspases-3 and 7, leading to nuclear fragmentation. mdpi.com This process is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins. frontiersin.orgnih.gov Some derivatives, such as 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, are highly potent inducers of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov
Furthermore, many quinazolinone analogues exhibit anticancer effects by arresting the cell cycle at various phases, thereby preventing cell division. mdpi.com Compounds have been reported to cause G2/M phase arrest in human oral cancer and lung cancer cell lines. mdpi.comekb.eg This cell cycle arrest can be a precursor to apoptosis. mdpi.com Another mechanism involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to cell death. mdpi.comfrontiersin.org
Table 1: Anticancer Mechanisms of Select Quinazoline Analogues
| Compound/Derivative Class | Mechanism of Action | Target Cell Line(s) | IC50/EC50 |
|---|---|---|---|
| 3-Methylquinazolinone derivative (107) | EGFRwt-TK inhibition, G2/M phase arrest, late apoptosis induction | A549, PC-3, SMMC-7721 | 10 nM (EGFRwt-TK) |
| Benzimidazole-quinazolinone derivative (108) | RAF kinase targeting, G2/M phase cell cycle arrest, apoptosis induction | A-375 melanoma | Not specified |
| 2,6-disubstituted-quinazoline-4-one (H) | Dihydrofolate reductase (DHFR) inhibition | Not specified | 0.3 µM |
| 2-substituted-quinazolinone (N) | PARP-1 inhibition | Mutated carcinoma | High affinity |
| DW-8 | Intrinsic apoptosis induction (Caspase-9, -3, -7 activation), G2 phase arrest | HCT116, HT29, SW620 | 5.80 - 8.50 µM |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) | Apoptosis induction (caspase activation), tubulin polymerization inhibition | T47D | 2 nM (EC50) |
| Quinazoline sulfonamides (4d, 4f) | Apoptosis induction, G1 phase cell cycle arrest | MCF-7 | 2.5 µM (4d), 5 µM (4f) |
Evaluation of Anti-inflammatory Properties
Quinazoline derivatives have been recognized for their significant anti-inflammatory properties, positioning them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs). encyclopedia.pubnih.gov A wide range of structurally diverse quinazolinone analogues have been synthesized and evaluated, demonstrating activities from moderate to potent inhibition of inflammation in various preclinical models. nih.govmdpi.com
The anti-inflammatory potential is often influenced by the nature and position of substituents on the quinazoline core. For example, in one study, a series of 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed a 32.5% inhibition of edema in a carrageenan-induced paw edema model in rats. nih.gov Generally, compounds with a p-chlorophenyl group showed better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov Similarly, the hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone and azetidinone has been shown to enhance anti-inflammatory effects. nih.govmdpi.com
Studies have also explored SAR (Structure-Activity Relationship), revealing that electron-withdrawing groups at certain positions can increase anti-inflammatory effects. mdpi.com For instance, 10-iodosubstitution on quino-quinazolinedione derivatives led to a significant increase in anti-inflammatory activity, which ranged from 12.7% to 58.2% inhibition. encyclopedia.pub
Table 2: Anti-inflammatory Activity of Select Quinazoline Analogues
| Compound/Derivative Class | Model | Activity (% Inhibition) |
|---|---|---|
| 3-[2'-(p-chlorobenzylideneamino)phenyl] derivative (9) | Carrageenan-induced paw edema | 20.4% |
| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | Carrageenan-induced paw edema | 32.5% |
| 6-bromo-substituted-quinazolinone | Not specified | Up to 59.61% |
| 10-iodosubstituted quino-quinazolinedione | Not specified | 12.7–58.2% |
| 2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline derivative (4) | Not specified | IC50 = 1.772 µg/ml |
The primary mechanism underlying the anti-inflammatory effects of many quinazoline derivatives is the inhibition of key enzymes involved in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. derpharmachemica.com The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov
Several novel quinazolinone derivatives conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been designed as selective COX-2 inhibitors. nih.gov Selective inhibition of COX-2 is a desirable trait as it is associated with anti-inflammatory effects while potentially reducing the gastrointestinal side effects linked to the inhibition of the constitutively expressed COX-1 enzyme. nih.gov In one study, new thalidomide (B1683933) analogs based on a quinazolinedione structure demonstrated a reduction in the levels of pro-inflammatory cytokines TNF-α and IL-6 by 75.22% and 82.51%, respectively. The same compound also showed potent inhibition of COX-I and COX-II with IC50 values of 0.65 μM and 0.33 μM, respectively. researchgate.net
Other Significant Preclinical Bioactivities (e.g., Antiviral, Enzyme Inhibition)
Beyond their anticancer and anti-inflammatory properties, the quinazoline scaffold is a versatile pharmacophore that has been incorporated into compounds exhibiting a broad spectrum of other bioactivities. nih.govresearchgate.net These include antiviral and various other enzyme-inhibiting effects.
In the realm of antiviral research, certain quinazoline derivatives have shown promise. For instance, 2-Methylquinazolin-4(3H)-one, isolated from a traditional Chinese herbal formula, demonstrated significant in vitro antiviral activity against the H1N1 influenza A virus, with an IC50 of 23.8 μg/mL. nih.gov This compound was shown to inhibit viral replication and downregulate neuraminidase (NA) and nucleoprotein (NP) in infected mice. nih.gov Other studies have synthesized novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety, which exhibited good curative activities against the Tobacco Mosaic Virus (TMV) in vivo. nih.gov
A significant area of research for quinazoline derivatives is their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). mdpi.com DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating insulin (B600854) secretion. mdpi.com Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes mellitus. researchgate.net The FDA-approved drug Linagliptin, a potent DPP-4 inhibitor, features a quinazoline heterocycle, highlighting the importance of this scaffold. mdpi.com
Numerous novel quinazoline analogues have been developed and tested for DPP-4 inhibition. A series of thiazole-clubbed quinazoline derivatives yielded a compound with an IC50 value of 1.12 nM, which also showed good selectivity for DPP-4 over related enzymes like DPP-8 and DPP-9. nih.gov Another study on spiro cyclohexane-1,2'-quinazoline derivatives reported compounds that were 102-103 times more active than the reference drug linagliptin, with IC50 values in the picomolar range (0.0005-0.0089 nM). nih.gov
Table 3: DPP-4 Inhibitory Activity of Select Quinazoline Analogues
| Compound/Derivative Class | IC50 Value | Selectivity |
|---|---|---|
| Thiazoloquinazoline Analog (27) | 1.12 nM | Selective for DPP-4 over DPP-8/9 |
| Spiro cyclohexane-1,2'-quinazoline derivative (11, 16, 18a, 23) | 0.0005–0.0089 nM | Not specified |
| Quinoxaline derivative with 4-sulfamoylphenyl (7a) | 0.60 nM | Not specified |
| Quinoxaline derivative with pyridinyl (7c, 7d) | 0.48 nM | Not specified |
α-Glucosidase is another important enzyme target for the management of type 2 diabetes. Located in the brush border of the small intestine, this enzyme is responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. acs.org
Several classes of quinazolin-4(3H)-one derivatives have been identified as potent α-glucosidase inhibitors, often showing significantly greater potency than the standard drug, acarbose. nih.govresearchgate.net For example, a series of quinazolinone-1,2,3-triazole derivatives were found to be potent inhibitors. nih.gov In another study, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were identified as potent non-competitive inhibitors of α-glucosidase with IC50 values of 12.5 µM and 15.6 µM, respectively. researchgate.netnih.gov Kinetic studies revealed that these compounds bind to the enzyme reversibly to form an inhibitor-α-glucosidase complex. researchgate.net
Table 4: α-Glucosidase Inhibitory Activity of Select Quinazoline Analogues
| Compound/Derivative Class | IC50 Value | Inhibition Type |
|---|---|---|
| Quinazolin-4(3H)-one derivative (7b) | 14.4 µM | Competitive |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 µM | Non-competitive |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 µM | Non-competitive |
| N-(5-(4-methylbenzyliden)-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydro quinazolin-2-yl]thio}acetamide (5a) | Good inhibitory activity (specific IC50 not provided) | Not specified |
Future Research Directions and Therapeutic Development Prospects for 2,5 Dichloro 8 Methylquinazolin 4 Ol
Optimization of 2,5-Dichloro-8-methylquinazolin-4-ol Lead Compounds
Should this compound be identified as a hit or lead compound in a biological screen, the subsequent optimization phase would be critical. The primary goals of lead optimization are to enhance potency, improve selectivity, and refine pharmacokinetic (ADMET—absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov For a quinazoline (B50416) derivative, this process involves iterative cycles of chemical synthesis and biological testing.
Initial efforts would focus on modifications to improve target affinity and efficacy. For instance, if the compound shows kinase inhibitory activity, a common trait for quinazolines, optimization would aim to lower the half-maximal inhibitory concentration (IC50) for the target kinase while minimizing off-target effects. esmed.org Strategies could involve introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions within the target's active site.
Simultaneously, ADMET profiles would be optimized. Poor solubility, a common issue with planar aromatic structures, could be addressed by adding polar functional groups. Metabolic stability could be enhanced by blocking sites susceptible to enzymatic degradation, such as by replacing a metabolically labile methyl group with a trifluoromethyl group. A key challenge in optimizing quinazoline-based drug candidates is navigating the complex interplay between potency and physicochemical properties to achieve a balanced profile suitable for clinical development. acs.orgacs.org
Novel Analog Design and Synthesis based on SAR Principles
The design of new analogs of this compound would be heavily guided by Structure-Activity Relationship (SAR) principles derived from the broader class of quinazolinone compounds. researchgate.net SAR studies have consistently shown that the biological activity of this scaffold is highly dependent on the nature and position of its substituents. researchgate.net
The existing structure offers several points for modification:
Position 2: The chloro group at C2 is a versatile chemical handle. It can be readily displaced by various nucleophiles, such as amines or thiols, to introduce a wide array of substituents. nih.govmdpi.com Introducing substituted anilines or benzylamines at this position has been a successful strategy for developing potent inhibitors of protein kinases. nih.gov
Position 3: The nitrogen atom at N3 can be alkylated or arylated to explore new interactions with biological targets. Introducing different heterocyclic moieties at this position has been shown to increase activity in some contexts. researchgate.net
Position 5: The chloro group at C5 on the benzene (B151609) ring influences the electronic properties of the scaffold. Replacing it with other electron-withdrawing or electron-donating groups can modulate the compound's reactivity and binding affinity. nih.govnih.gov
Position 8: The methyl group at C8 can be modified to probe steric and electronic requirements in the binding pocket. It could be replaced with larger alkyl groups, halogens, or methoxy (B1213986) groups to fine-tune activity. mdpi.com
A general synthetic approach would likely start from a substituted anthranilic acid, followed by cyclization to form the quinazolinone core, and subsequent chlorination and functionalization steps. esmed.orgresearchgate.netacs.org
The table below illustrates a hypothetical SAR exploration for anticancer activity, based on common findings for the quinazoline scaffold.
| Analog | Modification from Parent Compound | Predicted SAR Outcome |
| Analog A | Replace C2-Cl with 3-ethynylaniline | Potential for covalent bond formation with cysteine residue in kinase active sites (e.g., EGFR). |
| Analog B | Add a morpholinoethyl group at N3 | Increased aqueous solubility and potential for improved pharmacokinetic properties. |
| Analog C | Replace C5-Cl with a trifluoromethyl group | Enhanced metabolic stability and lipophilicity, potentially increasing cell permeability. |
| Analog D | Replace C8-CH3 with a methoxy group | Altered electronic properties and potential for new hydrogen bond interactions. |
Advanced Mechanistic Studies to Elucidate Biological Pathways
Identifying the precise mechanism of action is fundamental to the therapeutic development of any new compound. For a novel quinazoline derivative, investigations would likely begin by screening against a panel of known targets for this scaffold, such as protein kinases, phosphodiesterases, or enzymes involved in inflammation like COX-2 and 5-LOX. nih.gov Quinoline and quinazoline alkaloids are known to possess a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov
Should initial screens suggest an anticancer effect, further studies would be required to pinpoint the specific cellular pathways being modulated. For example, if the compound inhibits cell proliferation, subsequent assays could investigate cell cycle progression, apoptosis induction, and effects on signaling pathways critical for cancer cell survival, such as the PI3K/AKT/mTOR pathway. nih.gov Techniques like Western blotting, flow cytometry, and mitochondrial membrane potential assays would be employed to dissect these mechanisms. nih.gov
If the compound shows antimicrobial activity, studies would focus on determining if it is bacteriostatic or bactericidal, its spectrum of activity, and its molecular target, which could involve DNA gyrase, cell wall synthesis, or other essential bacterial processes. researchgate.net
Exploration of Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases. A key research direction for this compound and its optimized analogs would be to explore potential synergistic effects when combined with established drugs. Synergy occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects.
For instance, if the compound is found to be a cytotoxic agent, it could be tested in combination with standard-of-care chemotherapeutics or targeted therapies. It might enhance the efficacy of a DNA-damaging agent by inhibiting a DNA repair pathway, or it could be used to overcome resistance to another targeted drug. In vitro checkerboard assays would be used to systematically evaluate various drug combinations and concentrations to identify synergistic interactions. Promising combinations would then be advanced to in vivo animal models for validation.
Translational Research Considerations in Drug Discovery
Translating a promising chemical compound from the laboratory to a clinical candidate requires a multidisciplinary approach. A critical first step is the development of a robust and scalable synthetic route to ensure a consistent and pure supply of the compound for extensive testing. acs.orgacs.orgresearchgate.net
Preclinical development would involve comprehensive in vivo studies in relevant animal models of disease. For an anticancer candidate, this would include testing in xenograft or patient-derived xenograft (PDX) models to evaluate its tumor-inhibiting efficacy. For an antimicrobial agent, infection models would be used to assess its ability to clear the pathogen.
Pharmacokinetic and toxicological studies are also paramount. These investigations determine how the drug is absorbed, distributed, metabolized, and excreted by a living organism and establish a preliminary safety profile. Identifying potential liabilities early in development is crucial for success. Furthermore, the discovery of predictive biomarkers—measurable indicators that can predict which patients are most likely to respond to the drug—can be invaluable for designing targeted clinical trials and improving the probability of success.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
